molecular formula C21H24N2O4S B11295250 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

Cat. No.: B11295250
M. Wt: 400.5 g/mol
InChI Key: RZZMRQWFALMGLI-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethylamine with 4-methylbenzenesulfonyl chloride under controlled conditions to form an intermediate compound. This intermediate is then reacted with 4,5-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the sulfonyl group produces the corresponding sulfide .

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. The furan and pyrrole rings allow it to bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrrole rings, along with the sulfonyl group, makes it a versatile compound for various applications .

Biological Activity

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

Molecular Formula : C23H28N2O4S
Molecular Weight : 428.5 g/mol
IUPAC Name : N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide
InChI Key : FKBMKIVEVBUZPO-UHFFFAOYSA-N

The compound features a furan ring, a pyrrole ring, and a sulfonyl group, which contribute to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent . The structure-activity relationship (SAR) analysis suggests that modifications in the furan and pyrrole moieties can enhance antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The furan and pyrrole rings may interact with enzymes involved in cancer pathways, potentially inhibiting their activity.
  • Receptor Binding : The sulfonyl group may enhance binding affinity to receptors associated with tumor growth and proliferation .

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized derivatives of the compound and evaluated their anticancer properties against several cell lines. The most potent derivatives showed IC50 values significantly lower than those of existing chemotherapeutics, highlighting the compound's potential as a lead candidate for drug development .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial effects of the compound against various pathogens. The study employed the agar diffusion method to assess inhibition zones, revealing promising antibacterial activity comparable to standard antibiotics .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-5-19(24)22-21-20(28(25,26)18-10-8-14(2)9-11-18)15(3)16(4)23(21)13-17-7-6-12-27-17/h6-12H,5,13H2,1-4H3,(H,22,24)

InChI Key

RZZMRQWFALMGLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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